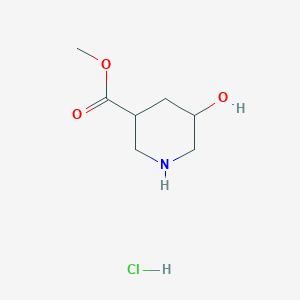

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Description

The exact mass of the compound Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHORVNXWLTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-43-3 | |

| Record name | methyl 5-hydroxypiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a valuable heterocyclic building block in modern drug discovery and development. The piperidine motif is a cornerstone of medicinal chemistry, and this particular functionalized derivative offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

The most robust and widely adopted strategy for constructing the piperidine core of the target molecule is through the reduction of a corresponding pyridine precursor. This approach is favored for its high efficiency and the general availability of substituted pyridine starting materials.

Rationale for Synthetic Route

The chosen synthetic pathway begins with a commercially available pyridine derivative, methyl 5-hydroxynicotinate. The core of the synthesis lies in the complete saturation of the aromatic pyridine ring via catalytic hydrogenation. This transformation is a cornerstone of heterocyclic chemistry, offering a direct route to the desired piperidine scaffold.[1][2] The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Experimental Workflow: Synthesis

The overall synthetic process is a two-step procedure as illustrated below.

Sources

An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. Its piperidine core, a privileged scaffold in medicinal chemistry, coupled with its hydroxyl and methyl ester functionalities, offers versatile opportunities for chemical modification. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and applications, tailored for professionals in research and drug discovery.

Chemical Properties and Structure

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a salt, which typically enhances the stability and solubility of the parent amine in aqueous media.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1186663-43-3 | [1] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 195.64 g/mol | [1][2] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available |

Due to the presence of two stereocenters at positions 3 and 5 of the piperidine ring, Methyl 5-hydroxypiperidine-3-carboxylate can exist as four possible stereoisomers (two pairs of enantiomers). The commercially available product is often a mixture of these stereoisomers. The specific stereochemistry can significantly influence the biological activity of its derivatives, making chiral separation or stereoselective synthesis a critical consideration in drug development.[4][5][6][7]

Structure:

Caption: Workflow illustrating the use of the title compound in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. *[1] Handling: Avoid inhalation of dust. Use in a well-ventilated area. *[1] Storage: Store in a cool, dry place in a tightly sealed container. *[1] First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.

[1]For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its structural features offer multiple points for chemical modification, enabling the creation of diverse molecular architectures for the exploration of new therapeutic agents. While detailed experimental data is somewhat limited in the public domain, its utility is demonstrated through its incorporation in the synthesis of complex molecules like kinase inhibitors. As research in drug discovery continues to evolve, the demand for such well-defined and functionalized heterocyclic intermediates is likely to increase.

References

-

Appchem. Methyl 5-hydroxypiperidine-3-carboxylate, HCl.

-

GuideChem. Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS No. 1186663-43-3) SDS.

-

LookChem. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate.

-

Google Patents. WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors.

-

CymitQuimica. Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

-

Chemrio. methyl 5-hydroxypiperidine-3-carboxylate, hcl.

-

BOCSCI. 1186663-43-3|5-羟基-3-哌啶甲酸甲酯盐酸盐|Methyl5 ...

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4.

-

Molecules. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

MOLNOVA. Certificate of Analysis(Version 1.0).

-

ChemicalBook. 메틸 1-Cbz-5-하이드록시피페리딘-3-카르복실레이트 1095010-45-9 ...

-

Google Patents. US5364943A - Preparation of substituted piperidines.

-

Synblock. CAS 1095010-44-8 | Methyl 5-hydroxypiperidine-3-carboxylate.

-

National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

ChemicalBook. n-Propyl ether(111-43-3)IR1.

-

Chemsrc. methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

-

ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

-

Molecules. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

-

National Institutes of Health. Chiral separation of nipecotic acid amides.

-

ChemicalBook. Benzene-D6 (1076-43-3) IR1.

-

Benchchem. Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.

-

Benchchem. comparative analysis of different chiral separation techniques for benzylpiperidines.

-

NIST. 13-Docosenamide, (Z)-.

-

ChemicalBook. N-[3-(Trimethoxysilyl)propyl]ethylenediamine(1760-24-3)IR1.

-

NIST. 3-Hexyne.

-

ChemicalBook. D-Phenylalanine(673-06-3) IR Spectrum.

-

ChemicalBook. Lanthanum(III) nitrate hexahydrate(10277-43-7)IR1.

-

Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0000039).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. appchemical.com [appchemical.com]

- 3. METHYL 5-HYDROXYPIPERIDINE-3-CARBOXYLATE HYDROCHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a pivotal heterocyclic intermediate. As a Senior Application Scientist, this document synthesizes its fundamental properties, synthesis methodologies, and critical applications in the development of novel therapeutics, grounding all claims in verifiable scientific literature.

Core Compound Identification and Properties

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a functionalized piperidine derivative valued for its utility as a versatile scaffold in medicinal chemistry. The piperidine ring is a highly privileged structure, frequently found in clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1186663-43-3 | [2] |

| Molecular Formula | C₇H₁₄ClNO₃ | [2] |

| Molecular Weight | 195.64 g/mol | [2] |

| Purity | Typically >95% | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | [4] |

Note: Physical properties such as melting point and exact solubility are best obtained from the certificate of analysis of a specific batch.

Synthesis and Methodology: Constructing the Piperidine Core

Representative Synthetic Protocol: Catalytic Hydrogenation

The logical precursor for this molecule is Methyl 5-hydroxy-nicotinate (a pyridine derivative). The synthesis proceeds via the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Reaction Scheme: Methyl 5-hydroxynicotinate -> Methyl 5-hydroxypiperidine-3-carboxylate -> Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Step-by-Step Methodology:

-

Hydrogenation:

-

To a solution of Methyl 5-hydroxynicotinate (1 equivalent) in a suitable solvent such as ethanol or methanol, a heterogeneous catalyst like Rhodium on Carbon (Rh/C, ~5 mol%) is added in a high-pressure hydrogenation vessel.

-

The vessel is purged and then pressurized with hydrogen gas (typically 100-200 psi).

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).

-

Scientific Rationale: The rhodium catalyst facilitates the addition of hydrogen across the double bonds of the aromatic pyridine ring, leading to its saturation. The choice of a heterogeneous catalyst simplifies post-reaction workup, as it can be removed by simple filtration.

-

-

Work-up and Isolation of the Free Base:

-

Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude free base, Methyl 5-hydroxypiperidine-3-carboxylate.

-

This crude product can be used directly or purified via column chromatography on silica gel.

-

-

Salt Formation:

-

The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

-

Scientific Rationale: Conversion to the hydrochloride salt often improves the compound's stability, crystallinity, and handling properties, making it ideal for storage and subsequent use in synthesis.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Applications in Drug Discovery

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is not an active pharmaceutical ingredient (API) itself but serves as a critical starting material for the synthesis of complex APIs. Its bifunctional nature (secondary amine and hydroxyl group) allows for diverse chemical modifications.

Case Study 1: Synthesis of TYK2 Kinase Inhibitors

This compound is explicitly cited as a key reactant in the synthesis of novel thiazolopyridine compounds that act as inhibitors of Tyrosine Kinase 2 (TYK2).[7] TYK2 is a member of the Janus kinase (JAK) family and is a crucial mediator in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.

Experimental Protocol: N-Arylation

A patent for TYK2 inhibitors describes the following nucleophilic aromatic substitution reaction:[7]

-

Reaction Setup:

-

A mixture of 4-chloro-2-methylsulfonyl-thiazolo[5,4-c]pyridine (1.0 eq), Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.15 eq), and potassium carbonate (K₂CO₃, 2.5 eq) is prepared in dimethylformamide (DMF).

-

Scientific Rationale: Potassium carbonate acts as a base to deprotonate the hydrochloride salt, liberating the free secondary amine of the piperidine. This free amine then acts as a nucleophile. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

-

Reaction Execution:

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The progress is monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

The mixture is diluted with water and extracted with ethyl acetate and dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude product is then purified by chromatography to yield the desired TYK2 inhibitor precursor.

-

The TYK2 Signaling Pathway

Inhibitors derived from this piperidine building block target the TYK2 pathway, which is central to immune response.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride [cymitquimica.com]

- 4. PubChemLite - Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. CAS 1095010-44-8 | Methyl 5-hydroxypiperidine-3-carboxylate - Synblock [synblock.com]

- 6. WO2015164508A1 - Substituted [1,2,4] triazolo [1,5-a] pyrimidin-7-yl compounds as pde2 inhibitors - Google Patents [patents.google.com]

- 7. WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Discovery and History of 5-Hydroxypiperidine-3-carboxylate Derivatives

A Senior Application Scientist's Synthesis of Chemical Evolution and Pharmacological Significance

Introduction: The Piperidine Scaffold in Neuroscience

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, making it an ideal framework for interacting with biological targets. Within the central nervous system (CNS), piperidine derivatives have been instrumental in probing and modulating the activity of various neurotransmitter systems. A particularly significant area of research has focused on derivatives of piperidine-3-carboxylic acid, commonly known as nipecotic acid, which has been identified as a potent inhibitor of the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This guide delves into the discovery and history of a key class of nipecotic acid analogues: the 5-hydroxypiperidine-3-carboxylate derivatives. These compounds, which introduce a hydroxyl group onto the piperidine ring, have played a crucial role in elucidating the structure-activity relationships of GABA uptake inhibitors and have served as foundational structures in the quest for novel therapeutics for neurological and psychiatric disorders.

The Genesis of a Pharmacophore: The Rise of Nipecotic Acid and its Hydroxylated Analogue

The story of 5-hydroxypiperidine-3-carboxylate is intrinsically linked to the broader exploration of GABAergic neurotransmission. In the 1970s, the Danish medicinal chemist Povl Krogsgaard-Larsen and his research group embarked on a systematic investigation of conformationally restricted analogues of GABA to probe the distinct conformations recognized by GABA receptors and transporters. This pioneering work led to the identification of nipecotic acid as a potent inhibitor of GABA uptake into neurons and glial cells. While nipecotic acid itself had limited therapeutic potential due to its poor ability to cross the blood-brain barrier, it became an invaluable pharmacological tool.

The subsequent logical step in this line of inquiry was to explore the impact of introducing substituents onto the piperidine ring of nipecotic acid. This led to the synthesis and evaluation of various hydroxylated derivatives. Among these, 5-hydroxypiperidine-3-carboxylic acid (also known as 5-hydroxynipecotic acid) emerged as a compound of significant interest. The introduction of the hydroxyl group not only altered the molecule's polarity but also introduced a new stereocenter, leading to the possibility of cis and trans diastereomers, each with its own unique biological activity profile. These early studies demonstrated that even minor structural modifications to the nipecotic acid scaffold could profoundly impact inhibitory potency and selectivity for different GABA transporter (GAT) subtypes.

Evolving Synthetic Strategies: From Racemic Mixtures to Stereoselective Mastery

The journey of synthesizing 5-hydroxypiperidine-3-carboxylate derivatives has mirrored the broader advancements in synthetic organic chemistry, moving from the preparation of racemic mixtures to highly sophisticated stereoselective methods that provide access to specific enantiomers and diastereomers.

Early Approaches: Functionalization of Pyridine Precursors

Initial synthetic routes often relied on the hydrogenation of appropriately substituted pyridine precursors. For instance, the synthesis of a related compound, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, involved the treatment of 1-benzyl-3-piperidone with potassium cyanide followed by hydrolysis. This classical approach, while effective, typically resulted in racemic mixtures requiring subsequent resolution.

Stereoselective Syntheses: The Key to Unlocking Biological Specificity

Recognizing that the biological activity of these compounds is highly dependent on their stereochemistry, researchers developed elegant stereoselective synthetic strategies. These methods often employ chiral starting materials or chiral catalysts to control the formation of the desired stereoisomers. A common strategy involves the use of chiral pool starting materials, such as amino acids, to construct the piperidine ring with predefined stereocenters.

One notable approach involves the asymmetric dihydroxylation of a protected 3,4-unsaturated piperidine precursor. This reaction, often employing osmium tetroxide with a chiral ligand, can introduce the hydroxyl group at the 5-position with a high degree of stereocontrol. Subsequent functional group manipulations then yield the desired 5-hydroxypiperidine-3-carboxylate derivative.

The development of these stereoselective routes has been critical for detailed structure-activity relationship (SAR) studies, allowing for the individual assessment of each stereoisomer's biological activity and providing a deeper understanding of the pharmacophore's interaction with the GABA transporters.

Pharmacological Profile: Modulating GABAergic Tone

The primary pharmacological action of 5-hydroxypiperidine-3-carboxylate derivatives is the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the extracellular concentration of this inhibitory neurotransmitter, thereby enhancing GABAergic signaling. There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. The various derivatives of 5-hydroxypiperidine-3-carboxylate exhibit different potencies and selectivities for these subtypes.

Mechanism of Action: Targeting the GABA Transporters

GABA transporters are sodium and chloride-dependent symporters located on the plasma membranes of neurons and glial cells. The transport of one molecule of GABA into the cell is coupled to the co-transport of two sodium ions and one chloride ion. This process is electrogenic and relies on the electrochemical gradients of these ions across the cell membrane. Inhibitors like the 5-hydroxypiperidine-3-carboxylate derivatives bind to the transporter protein, preventing the binding and translocation of GABA.

Caption: Mechanism of GABA uptake by GAT and its inhibition.

Structure-Activity Relationship (SAR) and Therapeutic Potential

The introduction of the 5-hydroxy group and the inherent stereochemistry have profound effects on the inhibitory activity of these compounds. Generally, the (3R)-stereochemistry at the carboxylic acid-bearing carbon is preferred for potent GAT inhibition. The relative stereochemistry of the hydroxyl group (cis or trans to the carboxylate) further refines the activity and selectivity profile.

The development of potent and selective GAT inhibitors based on the 5-hydroxypiperidine-3-carboxylate scaffold holds significant therapeutic promise for a range of neurological and psychiatric conditions characterized by deficient GABAergic neurotransmission, including epilepsy, anxiety disorders, and neuropathic pain.

Quantitative Analysis of GABA Uptake Inhibition

The following table summarizes the inhibitory potencies (IC₅₀ values) of nipecotic acid and some of its derivatives at different murine GABA transporter (mGAT) subtypes. This data highlights the impact of structural modifications on activity and selectivity.

| Compound | mGAT1 IC₅₀ (µM) | mGAT2 IC₅₀ (µM) | mGAT3 IC₅₀ (µM) | mGAT4 IC₅₀ (µM) | Reference |

| (±)-Nipecotic acid | 2.6 | 310 | 29 | 16 | [1] |

| Guvacine | 10 | >1000 | 110 | 110 | [1] |

| (R)-Nipecotic acid | 1.8 | 200 | 15 | 10 | [1] |

| Tiagabine | 0.07 | 100 | 12 | 20 | [1] |

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a 5-hydroxypiperidine-3-carboxylate derivative, adapted from established methodologies in the literature. This multi-step sequence illustrates a common strategy for constructing the core scaffold with stereochemical control.

Synthesis of (S)-N-Boc-3-hydroxypiperidine

-

Hydrogenation of 3-Hydroxypyridine:

-

To a solution of 3-hydroxypyridine (100 g) in water (500 mL) in a high-pressure reactor, add 5% Rh/C catalyst (5 g).

-

Pressurize the reactor with hydrogen gas to 5 MPa and heat to 90°C.

-

Maintain the reaction under these conditions for 48 hours.

-

Cool the reactor to room temperature, vent the hydrogen, and filter the reaction mixture to recover the catalyst.

-

Concentrate the filtrate under reduced pressure to afford 3-hydroxypiperidine as a crude solid.

-

-

Chiral Resolution with D-pyroglutamic acid:

-

Dissolve the crude 3-hydroxypiperidine (100 g) and D-pyroglutamic acid (127 g) in ethanol (1 L) and heat to reflux.

-

Cool the solution to -5°C and allow the (S)-3-hydroxypiperidine D-pyroglutamate salt to crystallize.

-

Collect the solid by filtration and wash with cold ethanol to yield the resolved salt.

-

-

Boc-Protection:

-

To a solution of the (S)-3-hydroxypiperidine D-pyroglutamate salt (100 g) in a mixture of water (500 mL) and tert-butanol (500 mL), add sodium bicarbonate (73 g).

-

Add di-tert-butyl dicarbonate (Boc₂O) (105 g) portion-wise at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Extract the aqueous layer with ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

-

Caption: Synthetic workflow for a key chiral intermediate.

Conclusion: A Legacy of Rational Drug Design

The discovery and historical development of 5-hydroxypiperidine-3-carboxylate derivatives exemplify a paradigm of rational drug design in neuroscience. From the foundational insights into the conformational requirements of GABA uptake provided by nipecotic acid, medicinal chemists have systematically explored the chemical space around this scaffold. The introduction of the 5-hydroxy group was a pivotal step, leading to a deeper understanding of the stereochemical and electronic factors governing the interaction with GABA transporters. The evolution of synthetic methodologies, from classical approaches to sophisticated stereoselective strategies, has been instrumental in this journey, enabling the precise crafting of molecules to probe and modulate GABAergic signaling. The legacy of this research continues to inspire the development of novel CNS-active agents with improved efficacy and selectivity, offering hope for the treatment of a wide array of neurological and psychiatric disorders.

References

Spectroscopic Characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride: A Technical Guide

Introduction

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of bioactive molecules and approved pharmaceuticals. The presence of hydroxyl and methyl ester functionalities provides avenues for further chemical modification, making it a versatile building block in organic synthesis. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule.[1][2][3][4][5] This technical guide provides an in-depth analysis of the spectroscopic data of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, offering insights into the principles behind the data acquisition and interpretation for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] It is based on the principle that many atomic nuclei have a magnetic moment and, when placed in a strong magnetic field, will absorb electromagnetic radiation at a specific frequency.[1][3] For organic molecules, ¹H and ¹³C NMR are the most common techniques, offering a window into the hydrogen and carbon framework of the molecule, respectively.[6]

A. Experimental Protocol: ¹H and ¹³C NMR

High-quality NMR spectra are obtained through careful sample preparation and parameter optimization. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH₂⁺).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

3. Data Processing:

-

The acquired free induction decay (FID) is processed by applying a Fourier transform.

-

The resulting spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

The chemical shifts are referenced to the internal standard.

B. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in D₂O is summarized in the table below. The chemical shifts are estimated based on the electronic environment of each proton. Protons attached to carbons adjacent to electronegative atoms (oxygen and nitrogen) are expected to be deshielded and appear at a higher chemical shift (downfield).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0-4.2 | Multiplet | 1H | H5 | Proton on the carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

| ~3.7 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group, a singlet due to the absence of adjacent protons. |

| ~3.2-3.6 | Multiplet | 2H | H2 (axial & equatorial) | Protons on the carbon adjacent to the protonated nitrogen, significantly deshielded. |

| ~3.0-3.2 | Multiplet | 1H | H3 | Proton on the carbon with the ester group, deshielded by the carbonyl and adjacent to other ring protons. |

| ~2.8-3.0 | Multiplet | 2H | H6 (axial & equatorial) | Protons on the carbon adjacent to the protonated nitrogen. |

| ~1.8-2.2 | Multiplet | 2H | H4 (axial & equatorial) | Protons on the carbon between the hydroxyl and ester-bearing carbons. |

C. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. Carbons in carbonyl groups are highly deshielded and appear at the downfield end of the spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | Carbonyl carbon of the methyl ester group, highly deshielded. |

| ~65 | C5 | Carbon attached to the hydroxyl group, deshielded by the oxygen atom. |

| ~52 | -OCH₃ | Carbon of the methyl ester group. |

| ~48 | C2 | Carbon adjacent to the protonated nitrogen. |

| ~45 | C6 | Carbon adjacent to the protonated nitrogen. |

| ~40 | C3 | Carbon bearing the ester group. |

| ~35 | C4 | Methylene carbon in the piperidine ring. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule.[7][8] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[9][10]

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Attenuated Total Reflectance (ATR) is a popular sampling technique for IR spectroscopy because it requires minimal sample preparation.[11][12][13]

1. Sample Preparation:

-

A small amount of the solid Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is placed directly onto the ATR crystal.

2. Data Acquisition:

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam interacts with the sample at the point of contact, and the attenuated radiation is detected.[14][15]

B. Predicted Mass Spectrum and Fragmentation

In positive ion mode ESI-MS, Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is expected to be observed as its protonated molecular ion of the free base, [M+H]⁺. The molecular weight of the free base (C₇H₁₃NO₃) is 159.18 g/mol .

-

Molecular Ion: The most prominent peak in the mass spectrum will be the protonated molecule [M+H]⁺ at an m/z of approximately 160.09.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural information. Common fragmentation pathways for piperidine derivatives include the loss of small neutral molecules and ring cleavage. [16][17] * Loss of H₂O: A fragment ion at m/z ~142.08 may be observed due to the loss of a water molecule from the hydroxyl group.

-

Loss of CH₃OH: A fragment ion at m/z ~128.07 could result from the loss of methanol from the methyl ester group.

-

Ring Cleavage: Fragmentation of the piperidine ring can lead to a variety of smaller fragment ions, providing further confirmation of the core structure.

-

Conclusion

The combined application of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous structural characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key functional groups: the hydroxyl, ester, and secondary amine hydrochloride. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This detailed spectroscopic analysis is fundamental for quality control, reaction monitoring, and for understanding the chemical behavior of this important synthetic building block in the context of drug discovery and development.

References

- BenchChem. (2025).

-

Oregon State University. Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Dummies.com. (2016). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone. Benchchem.

-

Fiveable. Structural elucidation using mass spectrometry | Spectroscopy Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ACS Publications. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

-

CURRENTA. Mass spectrometry for structural elucidation. Retrieved from [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

University of Glasgow. (2020). Applications of Mass Spectrometry to the Structural Elucidation of Organic Molecules. Retrieved from [Link]

-

Bio-protocol. (2021). 4.3. Electrospray Ionization Mass Spectrometry (ESI-MSn) Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

JoVE. (2023). Probe ESI Mass Spectrometry Analysis | Protocol Preview. Retrieved from [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

Stanford University. Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

-

NIH. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Chegg.com. (2023). Solved Experimental Procedure 1. Obtain a 1H and 13C NMR. Retrieved from [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved from [Link]

-

UCLA. IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. IR Absorption Table. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PROSPRE. 1 H NMR Predictor. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CASPRE. 13 C NMR Predictor. Retrieved from [Link]

-

ResearchGate. Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

-

NIH. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 3. microbenotes.com [microbenotes.com]

- 4. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijirset.com [ijirset.com]

- 7. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 14. researchgate.net [researchgate.net]

- 15. unige.ch [unige.ch]

- 16. benchchem.com [benchchem.com]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride"

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Introduction

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the development of a safe, effective, and stable dosage form. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established principles of physical chemistry and pharmaceutical sciences to provide robust, field-proven methodologies for its complete characterization.

The molecule's structure, featuring a secondary amine hydrochloride, a methyl ester, and a secondary alcohol, dictates its chemical behavior. The hydrochloride salt form is expected to enhance aqueous solubility, a desirable trait for many formulations.[1][2] However, the ester and hydroxyl functionalities present potential liabilities for chemical degradation, primarily through hydrolysis and oxidation.[3][4] This guide outlines the necessary experimental protocols to quantify these properties, enabling researchers and drug development professionals to make informed decisions.

Physicochemical Properties: An Overview

A precise understanding of the physicochemical properties of an API is the foundation of rational formulation design.[5] Based on the structure of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, several key properties can be inferred, which must be confirmed experimentally.

| Property | Inferred Characteristic/Value | Rationale & Implication for Drug Development |

| Chemical Formula | C₇H₁₄ClNO₃ | Confirmed. |

| Molecular Weight | 195.64 g/mol | Confirmed. |

| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. Visual inspection is a key identity test. |

| pKa | ~8-10 (for the secondary amine) | The piperidine ring nitrogen is basic. The pKa will dictate the pH range over which the compound is ionized, significantly impacting solubility and permeability.[6] |

| Aqueous Solubility | High in acidic to neutral pH | As a hydrochloride salt, the compound is expected to be highly water-soluble.[1][2] Solubility is likely to decrease as the pH increases above the pKa, where the free base form predominates. |

| Organic Solvent Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar solvents. | The polar functional groups (hydroxyl, ester, ionized amine) favor solubility in polar solvents. Limited solubility is expected in solvents like hexane or toluene.[7][8][9][10] |

| Melting Point | To be determined (TBD) | A sharp melting point is indicative of purity and a specific crystalline form. |

Part 1: Solubility Characterization

Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed. The following protocols are designed to comprehensively characterize the solubility of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Objective: To determine the saturation solubility of the compound in various pharmaceutically relevant media.

Methodology:

-

Preparation of Media: Prepare a panel of solvents including purified water, 0.1 N HCl (simulated gastric fluid), phosphate buffers at pH 4.5 and 6.8 (simulating intestinal fluid), and relevant organic solvents (e.g., ethanol, propylene glycol).[12]

-

Sample Preparation: Add an excess amount of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride to vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a known volume of the supernatant. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtered sample to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Analyze the sample and calculate the original concentration.

Experimental Workflow: pH-Solubility Profiling

A pH-solubility profile is crucial for predicting a drug's behavior in the variable pH environment of the gastrointestinal tract.[6]

Caption: Workflow for generating a pH-solubility profile.

Part 2: Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory agencies to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[13][14][15][16] Forced degradation studies are a critical component, used to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14]

Prerequisite: Development of a Stability-Indicating Analytical Method (SIAM)

Before conducting stability studies, a validated SIAM is essential. This is typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the intact API from all potential degradation products.

Method Development & Validation Workflow:

Caption: Workflow for SIAM development and validation.

Validation must be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1), assessing parameters like specificity, linearity, accuracy, precision, and robustness.[17][18][19][20]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to provoke degradation.[13][14]

Objective: To identify likely degradation pathways and products, and to demonstrate the specificity of the SIAM.

Methodology:

The API should be stressed in both solid and solution states.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 N HCl, 60°C, for up to 7 days. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, for up to 24 hours. |

| Oxidation | 3% H₂O₂, Room Temperature, for up to 48 hours. |

| Thermal Stress | Solid API, 80°C, for up to 7 days. |

| Photostability | Solid API and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Samples should be taken at appropriate time points (e.g., 0, 6, 24, 48 hours, etc.), neutralized if necessary, and analyzed using the validated SIAM. A mass balance should be calculated to ensure that the decrease in API concentration corresponds to the increase in degradation products.

Part 3: Potential Degradation Pathways

Based on the functional groups present in Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, several degradation pathways can be anticipated.

-

Ester Hydrolysis: The methyl ester is the most probable site of hydrolytic degradation. Under acidic conditions, this reaction is reversible, while under basic conditions (saponification), it is irreversible, yielding the carboxylate salt.[3][21][22][23][24]

-

Oxidation: The secondary alcohol at the C5 position can be oxidized to a ketone.[4][25][26][27][28] The secondary amine of the piperidine ring is also susceptible to oxidation, potentially leading to N-oxides or ring-opening products.

-

Thermal Degradation: Piperidine and its derivatives can undergo thermal degradation, although this typically requires high temperatures.[29][30] The specific pathways for this molecule would need to be elucidated through characterization of degradants formed during thermal stress studies.

Predicted Degradation Pathways:

Caption: Predicted primary degradation pathways.

Conclusion

A comprehensive understanding of the solubility and stability of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. While publicly available data is scarce, this guide provides a scientifically rigorous and regulatory-compliant framework for its characterization. By systematically applying the detailed protocols for solubility determination, pH-profiling, stability-indicating method development, and forced degradation, researchers can generate the critical data package needed to guide formulation strategies, establish appropriate storage conditions, and ensure the delivery of a safe and effective final product. The anticipated liabilities—ester hydrolysis and oxidation—must be carefully investigated to mitigate risks and define the molecule's chemical stability limits.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

Q1A(R2) A deep dive in Stability Studies. YouTube. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

-

3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization. [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

-

Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

-

Hydrolysis of esters. Chemguide. [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

-

Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Oxidation and chlorination of secondary alcohols. ResearchGate. [Link]

-

Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin. [Link]

-

What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis? ResearchGate. [Link]

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

-

Secondary Amine Catalyzed Oxidation of Alcohols to Enals. Synfacts. [Link]

-

Thermodynamics of thermal decomposition of group 13 metal trihalide adducts with piperidine: A combined theoretical and experimental study. ResearchGate. [Link]

-

Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

-

Base strengths of amine-amine hydrochloride systems in toluene. Journal of Physical Chemistry. [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]

-

Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]

-

Role of API pH in Formulation Development. Pharma Specialists. [Link]

-

Amines: Chemical and Physical Properties. Unacademy. [Link]

-

Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]

-

Trends in Enhancing API Solubility. Pharmaceutical Outsourcing. [Link]

-

Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

-

Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. AIR Unimi. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

-

Common Organic Solvents: Table of Properties. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. Role of API pH in Formulation Development [pharmaspecialists.com]

- 7. researchgate.net [researchgate.net]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. who.int [who.int]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. m.youtube.com [m.youtube.com]

- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 19. starodub.nl [starodub.nl]

- 20. altabrisagroup.com [altabrisagroup.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 27. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 28. air.unimi.it [air.unimi.it]

- 29. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate Hydrochloride: Derivatives and Analogs in Modern Drug Discovery

This guide provides an in-depth technical exploration of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a pivotal scaffold in medicinal chemistry. We will dissect its chemical attributes, stereoselective synthesis, and its role as a foundational structure for developing potent and selective therapeutic agents, particularly for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[5] The specific substitution pattern of Methyl 5-hydroxypiperidine-3-carboxylate, featuring hydroxyl and carboxylate functionalities at the 3- and 5-positions, offers stereo- and regiochemically defined points for derivatization, making it a highly valuable starting point for creating diverse chemical libraries.[2]

This guide will focus on the synthesis and application of this core, with a particular emphasis on its role in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, a critical class of drugs for treating neurological conditions.[6]

Physicochemical Properties of the Core Scaffold

A thorough understanding of the core molecule's properties is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Chemical Name | Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride | N/A |

| CAS Number | 1186663-43-3 | [7] |

| Molecular Formula | C₇H₁₄ClNO₃ | [8] |

| Molecular Weight | 195.64 g/mol | [8] |

| Parent Compound (Free Base) | Methyl 5-hydroxypiperidine-3-carboxylate | N/A |

| Parent CAS | 1095010-44-8 | [9][10] |

| Parent Formula | C₇H₁₃NO₃ | [9] |

| Parent Mol. Weight | 159.18 g/mol | [9] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation. The free base is typically generated in situ during reactions requiring a non-protonated nitrogen.

Stereoselective Synthesis: Mastering the Chiral Core

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, controlling the chiral centers at the C3 and C5 positions is paramount. The parent acid, 5-hydroxypiperidine-3-carboxylic acid (also known as 5-hydroxynipecotic acid), is the key precursor.

General Synthetic Strategy

A common and effective strategy for the enantioselective synthesis of the 5-hydroxynipecotic acid core involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution or asymmetric synthesis. An alternative approach begins with a chiral starting material from the natural chiral pool, such as pyroglutamic acid.

Below is a representative workflow for obtaining the N-protected, esterified core scaffold, which is the immediate precursor to the final hydrochloride salt.

Caption: General Synthetic Pathways to the Target Compound

Detailed Experimental Protocol (Representative)

The following protocol is a synthesized representation based on established chemical transformations for this class of compounds, illustrating the key steps from a resolved chiral intermediate.[11][12]

Step 1: N-Protection of (S)-3-Hydroxypiperidine

-

To a stirred solution of (S)-3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base such as sodium bicarbonate or triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine. This intermediate is often used without further purification.

Rationale: The Boc protecting group is used to prevent the nitrogen from participating in side reactions during subsequent steps. It is stable under a wide range of conditions but can be easily removed under acidic conditions at the end of the synthesis.

Step 2: Synthesis of the Carboxylic Acid (Illustrative from a precursor)

This step is highly variable and depends on the chosen synthetic route. For this guide, we assume the chiral 5-hydroxynipecotic acid is available or synthesized via a multi-step process as indicated in the diagram.

Step 3: Esterification of N-Boc-5-hydroxynipecotic acid

-

Suspend N-Boc-(3S,5R)-5-hydroxypiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH).

-

Cool the suspension to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. The addition is exothermic and generates HCl gas.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product is the methyl ester.

Rationale: The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the Fischer esterification. This is a classic and efficient method for converting carboxylic acids to methyl esters.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc protected methyl ester from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Bubble dry HCl gas through the solution or add a saturated solution of HCl in diethyl ether or isopropanol until precipitation is complete.

-

Stir the resulting slurry at 0 °C for 1-2 hours.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a crystalline solid.

Rationale: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the piperidine nitrogen. The excess HCl protonates the nitrogen, forming the stable and isolable hydrochloride salt.

Pharmacological Significance: Targeting GABA Transporters

The primary therapeutic rationale for developing derivatives of this scaffold is the modulation of the GABAergic system. GABA is the principal inhibitory neurotransmitter in the mammalian CNS.[13] Its synaptic concentration is tightly regulated by a family of sodium-dependent plasma membrane GABA transporters (GATs).[14]

There are four main GAT subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[14] Inhibiting these transporters prevents the re-uptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory neurotransmission. This mechanism is a validated strategy for treating CNS disorders such as epilepsy and anxiety.[6][15]

Caption: Mechanism of GABA Transporter Inhibition

Structure-Activity Relationship (SAR) and Subtype Selectivity

The unsubstituted piperidine-3-carboxylic acid (nipecotic acid) is a non-selective GAT inhibitor. The key to developing clinically useful drugs lies in achieving selectivity for specific GAT subtypes. The Methyl 5-hydroxypiperidine-3-carboxylate scaffold provides multiple vectors for modification to tune this selectivity.

-

N-Substitution: This is the most critical position for imparting selectivity. Attaching large, lipophilic groups to the piperidine nitrogen has been a successful strategy. For instance, the GAT1-selective drug Tiagabine features a diarylbutenyl substituent on the nipecotic acid core.[6][15] In contrast, derivatives with different lipophilic groups, such as tris(4-methoxyphenyl)methoxy]ethyl, have been shown to confer selectivity towards GAT3.[13]

-

Hydroxyl Group (C5): The hydroxyl group can serve as a hydrogen bond donor or acceptor, potentially enhancing binding affinity to the target transporter. It also provides a handle for further derivatization, such as etherification, to probe the binding pocket.

-

Carboxylate Group (C3): The carboxylate is crucial for mimicking the endogenous GABA substrate. It is generally conserved, although esterification (as in the title compound) creates a prodrug that may improve blood-brain barrier penetration before being hydrolyzed to the active carboxylic acid in vivo.

Quantitative Potency of Key Analogs

The following table summarizes the inhibitory potency (IC₅₀) of nipecotic acid and related analogs against different human GAT subtypes, illustrating the principles of selectivity.

| Compound | GAT1 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | Selectivity Profile | Reference |

| Nipecotic Acid | > 200 | 106 - 110 | - | - | Non-selective | [13][16] |

| (S)-SNAP-5114 | > 100 | ~5 | - | - | GAT3-selective | [1][16] |

| 4(S)¹ | > 200 | 5 | 21 | 140 | GAT3-selective | [13] |

| Tiagabine | 0.07 | - | - | - | GAT1-selective | [15] |

¹ 4(S) = (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid

These data clearly demonstrate that while the core piperidine-3-carboxylic acid structure provides the basis for GAT inhibition, the N-substituent is the primary determinant of potency and subtype selectivity.[13] Derivatives based on the 5-hydroxy core are explored to further refine these properties.

Analytical Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and, crucially, the relative stereochemistry of piperidine rings.

-

Expected ¹H NMR Signals: For Methyl 5-hydroxypiperidine-3-carboxylate, one would expect to see signals corresponding to the methoxy group protons (~3.7 ppm), protons on carbons adjacent to the nitrogen, and protons on carbons bearing the hydroxyl and ester groups. The piperidine ring protons would appear as a series of complex multiplets in the aliphatic region (~1.5-3.5 ppm).

-

Stereochemical Assignment: The coupling constants (³JHH) between adjacent protons on the piperidine ring are diagnostic of their relative orientation (axial or equatorial). For example, a large coupling constant (10-13 Hz) is typically observed between two axial protons (trans-diaxial relationship), while smaller coupling constants (2-5 Hz) are seen for axial-equatorial or equatorial-equatorial relationships.[17] This analysis is critical for confirming the cis or trans relationship between the substituents at C3 and C5.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound and intermediates. A typical method would involve:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

-

Detection: UV detection (e.g., at 210 nm) or mass spectrometry (LC-MS).

-

Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Conclusion and Future Directions

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is more than just a chemical intermediate; it is a strategically designed scaffold for the development of sophisticated neurological drugs. Its inherent functionality and stereochemical complexity provide a rich platform for generating analogs with fine-tuned pharmacological profiles. The demonstrated success of the related nipecotic acid core in producing the GAT1-selective drug Tiagabine underscores the therapeutic potential of this compound class.

Future research will likely focus on:

-

Exploring Novel N-Substituents: The design of novel, diverse lipophilic side chains to achieve even greater selectivity for GAT2, GAT3, and BGT-1, which remain underexplored targets.

-

Stereochemically Pure Analogs: The synthesis and evaluation of all possible stereoisomers of 5-hydroxynipecotic acid derivatives to fully map the structure-activity and structure-selectivity landscape.

-

Prodrug Strategies: Leveraging the ester and hydroxyl functionalities to create novel prodrugs with improved pharmacokinetic profiles, such as enhanced brain penetration or duration of action.

By combining rational design, stereoselective synthesis, and detailed pharmacological evaluation, derivatives of Methyl 5-hydroxypiperidine-3-carboxylate will continue to be a valuable source of new chemical entities for treating challenging CNS disorders.

References

-

Molecular basis of human GABA transporter 3 inhibition. bioRxiv. [Link]

-

Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate | 1095010-45-9. LookChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. PubMed. [Link]

-

Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS No. 1186663-43-3) SDS. ChemSrc. [Link]

- AU2015331749A1 - Compositions and methods for treating CNS disorders.

- US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. [Link]

-

The GABA transporter and its inhibitors. PubMed. [Link]

- TW200938545A - New compounds for the treatment of CNS disorders.

- HUE025313T2 - Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.

- WO2016164763A1 - Compositions and methods for treating cns disorders.

-

(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. SpringerLink. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

-

Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC. PubMed Central. [Link]

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

-

(PDF) Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. ResearchGate. [Link]

-

Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. PubMed. [Link]

Sources

- 1. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TW200938545A - New compounds for the treatment of CNS disorders - Google Patents [patents.google.com]

- 4. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]

- 5. colab.ws [colab.ws]